Asocainol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Asocainol hydrochloride ia an antiarrhythmic drug which inhibits slow Ca2+ influx. This is accompanied by alterations in normal Na+-carried action potentials. Therefore, Asocainol not only inhibits Ca2+ inflow but also interferes with the fast inward Na+ current.
Scientific Research Applications
Interaction with Phospholipid Bilayers
Asocainol hydrochloride (ASOC) has been studied for its interactions with phospholipid bilayers, particularly in the context of its antiarrhythmic properties. Research suggests that ASOC interacts with dimyristoylphosphatidylcholine (DMPC) and dimyristoylphosphatidylethanolamine (DMPE), which are lipids found in the outer and inner monolayers of human erythrocytes. This interaction has implications for its effect on myocardial cell membranes and its potential mechanism of action in treating arrhythmias (Suwalsky, Sanchez, & Neira, 1993).
Effects on Cardiac Muscle
Extensive research has focused on the effects of this compound on cardiac muscle. Studies have shown that ASOC influences the fast inward Na+ current and the slow Ca2+ influx in the ventricular myocardium. These properties classify ASOC as having mixed Na+-, Ca2+-, and Mg2+-antagonistic effects, crucial for its antiarrhythmic action (Späh, 1984).
Electrophysiological Profile
The electrophysiological effects of ASOC have been studied using various cardiac models. Research using isolated perfused guinea-pig hearts and other cardiac preparations has shown that asocainol affects several cardiac electrophysiological parameters, such as the PQ interval and action potential characteristics. These findings are significant for understanding the drug's mechanism in treating arrhythmias (Langenfeld, Haverkampf, & Antoni, 1984).
Properties
CAS No. |
91574-89-9 |
---|---|
Molecular Formula |
C27H32ClNO3 |
Molecular Weight |
454 g/mol |
IUPAC Name |
4,16-dimethoxy-10-methyl-9-(2-phenylethyl)-10-azatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-ol;hydrochloride |
InChI |
InChI=1S/C27H31NO3.ClH/c1-28-16-15-20-10-13-23(30-2)18-24(20)26-21(11-14-25(31-3)27(26)29)17-22(28)12-9-19-7-5-4-6-8-19;/h4-8,10-11,13-14,18,22,29H,9,12,15-17H2,1-3H3;1H |
InChI Key |
JTGDTQLVMHZOHX-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C=C(C=C2)OC)C3=C(CC1CCC4=CC=CC=C4)C=CC(=C3O)OC.Cl |
Canonical SMILES |
CN1CCC2=C(C=C(C=C2)OC)C3=C(CC1CCC4=CC=CC=C4)C=CC(=C3O)OC.Cl |
Appearance |
Solid powder |
91574-89-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Asocainol HCl, Asocainol hydrochloride, Go 4704A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.